CEP-37440 is a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), specifically designed to disrupt the signaling pathways mediated by these kinases. [, ] This compound is classified as a small-molecule kinase inhibitor with potential antineoplastic activity. [] In scientific research, CEP-37440 serves as a valuable tool to investigate the roles of FAK and ALK in various cellular processes, particularly in the context of cancer cell growth, proliferation, and survival. [, , , , ]
The compound 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide, also known as CEP-37440, is a synthetic organic compound classified primarily as a dual inhibitor of focal adhesion kinase and anaplastic lymphoma kinase. Its development is associated with oncology, targeting pathways involved in cancer progression and metastasis. The compound is recognized for its potential therapeutic applications in treating various malignancies.
The synthesis of CEP-37440 involves several key steps that integrate various chemical reactions to construct its complex molecular structure. The process typically includes:
Technical details regarding specific reagents, solvents, and conditions used in these reactions are often proprietary or detailed in patents associated with the compound's development .
The molecular formula of CEP-37440 is , with a molecular weight of approximately 580.1 g/mol . The structure features multiple functional groups, including:
The InChIKey for CEP-37440 is BCSHRERPHLTPEE-NRFANRHFSA-N, which can be used for database searches to find more information about this compound .
CEP-37440 has been studied for its reactivity in various biological systems, particularly as an inhibitor. Key reactions include:
These interactions have been quantified using IC50 values, indicating its potency as an inhibitor; for example, CEP-37440 exhibits an IC50 of 2.3 nM against focal adhesion kinase .
The mechanism by which CEP-37440 exerts its effects involves:
This multi-targeted approach enhances its potential effectiveness in treating various cancers .
CEP-37440 is characterized by:
Chemical analyses indicate that CEP-37440 possesses:
CEP-37440 is primarily investigated for its applications in oncology due to its dual inhibition properties. Specific areas include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3